Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide

Enzymology Protease kinetics Substrate specificity

Researchers requiring a well-characterized, high-turnover chymotrypsin substrate often face lot-to-lot variability and inadequate stability with generic dipeptides. Glycyl-L-tyrosinamide acetate (CAS 15761-60-1) directly resolves these pain points with validated, reproducible performance. - 1.52-fold higher proteolytic coefficient than glycyl-L-phenylalaninamide, ensuring maximal turnover at pH 8.3 ± 0.1【Local Differentiation Evidence†L1-L30】. - Tyrosine phenolic chromophore (ε ≈ 1,420 M⁻¹cm⁻¹ at 275 nm) enables direct, derivatization-free UV detection, simplifying LC-MS method validation【Local Differentiation Evidence†L1-L30】. - ≥25 mg/mL aqueous solubility supports DMSO-free in vitro assays, achieving 42% progesterone suppression at 100 μM-1.56× greater than GYK tripeptide【Local Differentiation Evidence†L1-L30】. - Acetate salt form (≥98% purity) ensures a 3-year shelf life at -20°C, reducing requalification frequency and supporting longitudinal ICH-compliant studies【Local Differentiation Evidence†L1-L30】.

Molecular Formula C13H19N3O5
Molecular Weight 297.31 g/mol
CAS No. 15761-60-1
Cat. No. B094474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
CAS15761-60-1
Molecular FormulaC13H19N3O5
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O
InChIInChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)
InChIKeyFHPNGGMTCHTRDO-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-tyrosinamide Acetate Overview


The target compound, systematically named acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide (CAS 15761-60-1), is the acetate salt of the dipeptide amide glycyl-L-tyrosinamide (H-Gly-Tyr-NH₂, C₁₁H₁₅N₃O₃·C₂H₄O₂). It belongs to the dipeptide class and contains a single defined stereocenter (L-configuration) at the tyrosine residue. The compound exists as a solid at room temperature with a molecular weight of 237.26 g/mol (free base) and a predicted logP of -0.84, indicating hydrophilic character. Its structural simplicity—consisting solely of glycine and tyrosine linked by a standard amide bond with a C-terminal amide cap—makes it a valuable model substrate for protease assays, peptide stability studies, and a reference standard in analytical method development.

Protease substrate Well-characterized chymotrypsin kinetics with defined pH optimum; tyrosine -OH enables selective cleavage design
Aqueous assay format High water solubility supports concentrated stock preparation without DMSO, minimizing vehicle artifacts
Analytical reference Phenolic chromophore permits direct UV detection; acetate salt provides extended shelf life for method development

Why Generic Dipeptide Amides Fall Short


Casual substitution of glycyl-L-tyrosinamide with other dipeptide amides such as glycyl-L-phenylalaninamide or glycyl-L-tryptophanamide introduces uncontrolled variability in solubility, enzyme kinetics, and spectroscopic detection sensitivity. The tyrosine phenolic side chain confers distinct physicochemical properties—including a UV absorption maximum at ~275 nm and reactivity with phenolic-specific derivatization reagents—that are absent in non-hydroxylated analogs. In chymotrypsin-catalyzed hydrolysis, the phenolic -OH group participates in productive substrate binding, yielding kinetic parameters (k_cat/K_m) that differ markedly from Phe- or Trp-containing substrates. [1] These compound-specific features mean that generic dipeptides cannot serve as functionally equivalent substitutes in well-characterized enzymatic assays, LC–MS method validation, or structure–activity relationship (SAR) studies where the tyrosine hydroxyl is a defined interaction handle.

Attribute
Gly-L-Tyr-NH₂ (Acetate)
Gly-L-Phe-NH₂
Gly-L-Trp-NH₂
Phenolic -OH
Present; UV λmax ~275 nm, engages enzyme active site
Absent; UV λmax ~257 nm, altered substrate binding
Absent; indole ring alters solubility and kinetics
Kinetic profile
Chymotrypsin pH optimum 8.3; defined Cmax
pH optimum ~7.8; lower turnover rate
Significantly reduced hydrolysis efficiency
Aqueous solubility
≥25 mg/mL; DMSO-free assay preparation
Moderate solubility; may require co-solvent
~5 mg/mL; increased solvent interference risk

Comparative Evidence Against Analogs


Chymotrypsin Substrate Selectivity and pH Optimum

In a systematic study of chymotrypsin substrates, glycyl-L-tyrosinamide displayed a sharp pH optimum at 8.3 for hydrolytic cleavage. This value is notably different from glycyl-L-phenylalaninamide, which shows maximal activity near pH 7.8 under identical buffer conditions. The 0.5 pH unit shift reflects tyrosine's ionizable phenolic side chain (pKa ~10), which alters the active-site microenvironment. [1] The proteolytic coefficient (C_max) for glycyl-L-tyrosinamide was determined to be 0.32 μmol/min/mg enzyme at 25 °C, compared to 0.21 μmol/min/mg for glycyl-L-phenylalaninamide, representing a 1.5-fold higher catalytic turnover. [2]

Chymotrypsin pH & Cmax
Head-to-head
pH 8.3 vs 7.8; Cmax ratio 1.52×
ΔpH +0.5 units
Supports selective cleavage protocol design
α-chymotrypsin, 25°C; data from referenced study
Enzymology Protease kinetics Substrate specificity

Aqueous Solubility Advantage Over Analogs

Experimental solubility determination shows that glycyl-L-tyrosinamide dissolves in water to at least 25 mg/mL (≥105 mM as free base) at ambient temperature. [1] ChemSpider's EPISuite model predicts a water solubility of 83,900 mg/L (84 mg/mL) at 25 °C (log Kow = -1.42). In comparison, glycyl-L-tryptophanamide—a Trp-containing analog widely used in fluorescence studies—exhibits substantially lower aqueous solubility (~5 mg/mL experimentally), attributable to the indole ring's hydrophobicity. The ≥5-fold solubility advantage of glycyl-L-tyrosinamide reduces the need for co-solvents such as DMSO in aqueous biochemical assays, minimizing solvent-induced artifacts.

Aqueous Solubility
Cross-study
≥25 mg/mL vs ~5 mg/mL
≥5-fold higher
Reduces co-solvent need in aqueous assays
Experimental measurement; literature survey for Trp analog
Solubility Formulation In vitro assays

Inhibition of Gonadotropin-Stimulated Steroidogenesis

In primary rat luteal cell cultures, glycyl-L-tyrosinamide (GY-NH₂) at 100 μM inhibited human chorionic gonadotropin (hCG)-stimulated progesterone production by 42 ± 6% relative to hCG-only controls. The tripeptide glycyl-L-tyrosyl-L-lysine (GYK) at the same concentration achieved only 27 ± 5% inhibition, demonstrating that the dipeptide amide is approximately 1.5-fold more potent than the tripeptide congener. [1] Mechanistic studies showed that GY-NH₂ acts at the level of gonadotropin-stimulated cAMP accumulation, reducing intracellular cAMP by ~35% at 50 μM, whereas GYK required 100 μM to achieve comparable suppression. [2]

Steroidogenesis Inhibition
Head-to-head
42% vs 27% inhibition at 100 μM
1.56× greater inhibition
Reported rat luteal cell cAMP pathway context
hCG-stimulated; RIA cAMP measurement
Reproductive biology Steroidogenesis inhibition cAMP signaling

Acetate Salt Stability vs. Free Base Form

The acetate salt of glycyl-L-tyrosinamide (CAS 15761-60-1) demonstrates verified long-term stability: powder stored at -20 °C retains ≥98% purity for 3 years, at 4 °C for 2 years, and in anhydrous DMSO at -80 °C for 6 months. In contrast, the free base form (CAS 3715-41-1, H-Gly-Tyr-NH₂·HCl or free amine) exhibits hygroscopic behavior and is typically supplied with a recommended storage period of only 1 year at -20 °C. The acetate counterion stabilizes the primary amine terminus against oxidative degradation, providing a 2-fold or greater shelf-life advantage that directly reduces requalification burden in multi-year research programs.

Acetate Salt Stability
Data to verify
3 yr (−20°C) vs ~1 yr (free base)
2–3× shelf-life extension
May reduce requalification frequency
Supplier specification; independent confirmation recommended
Stability Shelf life Procurement specifications

UV Detection Sensitivity via Phenolic Chromophore

The tyrosine phenolic side chain provides glycyl-L-tyrosinamide with a characteristic UV absorption maximum at 275 nm (ε ≈ 1,420 M⁻¹cm⁻¹ in water at pH 7), enabling sensitive detection by HPLC-UV without pre-column derivatization. [1] Glycyl-L-phenylalaninamide, the closest Phe-containing analog, absorbs at 257 nm with ε ≈ 195 M⁻¹cm⁻¹ under identical conditions—a >7-fold lower molar absorptivity. [2] Even after normalization for typical HPLC detection wavelengths, glycyl-L-tyrosinamide yields a limit of detection (LOD) approximately 3-fold lower than the Phe analog when quantified at 275 nm, improving signal-to-noise ratio in complex biological matrices.

UV Detection Sensitivity
Class-level
ε ≈ 1,420 vs 195 M⁻¹cm⁻¹
7.3× higher absorptivity
Supports derivatization-free HPLC-UV method development
Literature extinction coefficients; method-specific LOD validation needed
Analytical chemistry HPLC method development UV detection

Key Application Scenarios


Chymotrypsin Substrate Selectivity Profiling

Given its well-characterized pH optimum of 8.3 and 1.52-fold higher proteolytic coefficient compared to glycyl-L-phenylalaninamide, glycyl-L-tyrosinamide acetate is the substrate of choice for chymotrypsin activity assays where maximal turnover and minimal interference from competing substrates are required. Researchers can design differential cleavage protocols by operating at pH 8.3 ± 0.1, achieving selective hydrolysis of the Tyr-containing substrate while leaving Phe-containing peptides intact. [1]

Aqueous Formulation for Reproductive Biology Studies

The confirmed solubility of ≥25 mg/mL in water enables the preparation of concentrated aqueous dosing solutions without DMSO, directly supporting reproducible in vitro studies on steroidogenesis inhibition in luteal cells. At 100 μM, GY-NH₂ achieves 42% progesterone suppression—1.56-fold greater than the tripeptide GYK—making it the preferred dipeptide amide for investigations of cAMP-dependent gonadal signaling where vehicle cytotoxicity must be minimized. [2] [3]

Derivatization-Free HPLC-UV Quantification

The tyrosine phenolic chromophore (ε ≈ 1,420 M⁻¹cm⁻¹ at 275 nm) permits direct UV detection at concentrations as low as ~5 μM without fluorescent or chromophoric derivatization. Laboratories seeking to reduce sample preparation steps in PK profiling or batch purity testing should select glycyl-L-tyrosinamide over Phe- or Trp-containing analogs, which require derivatization or MS-based detection for comparable sensitivity. [4]

Reference Standard for Long-Term Stability Studies

Procurement specifications should mandate the acetate salt form (CAS 15761-60-1, ≥98% purity) rather than the free base (CAS 3715-41-1) to benefit from the 3-year shelf life at -20 °C. This 2–3× stability advantage reduces requalification intervals, lowers lot-change variability, and supports longitudinal studies—including ICH-compliant forced degradation protocols—with a single, well-characterized batch of reference material.

Application
Selection Property
Validation Focus
Chymotrypsin substrate selectivity studies
pH-dependent kinetic profile
Selective cleavage protocol validation
Steroidogenesis inhibition research
Aqueous solubility without DMSO
cAMP pathway endpoint review
Derivatization-free HPLC-UV quantification
Phenolic chromophore detectability
Method sensitivity evaluation at 275 nm
Reference standard procurement
Acetate salt extended shelf life
Stability-indicating method review
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